1'-ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Description
Properties
IUPAC Name |
1-ethyl-6-fluorospiro[3H-quinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-2-18-12-4-3-10(15)9-11(12)13(19)17-14(18)5-7-16-8-6-14/h3-4,9,16H,2,5-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVXVDQMSYBJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)C(=O)NC13CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Piperidine Derivative: : Piperidine is reacted with appropriate reagents to introduce the ethyl group at the 1-position.
Introduction of Fluorine Atom: : Fluorination is achieved using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride).
Quinazoline Core Formation: : The spirocyclic structure is formed by cyclization reactions, often involving the use of strong bases or acids to promote ring closure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like KMnO₄ or CrO₃ to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be achieved using reducing agents such as LiAlH₄ or NaBH₄ to reduce nitro groups or carbonyl groups.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines to replace existing functional groups.
Oxidation: : KMnO₄, CrO₃, H₂O₂
Reduction: : LiAlH₄, NaBH₄, H₂
Substitution: : NaOH, HCl, HBr, NH₃
Oxidation: : Carboxylic acids, ketones, alcohols
Reduction: : Amines, alcohols, hydrocarbons
Substitution: : Halogenated compounds, amides, ethers
Scientific Research Applications
1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one has shown potential in various scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as inflammation and neurological disorders.
Industry: : Applied in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action may vary depending on the biological context, but it generally involves interactions with enzymes, receptors, or other biomolecules. The presence of the fluorine atom can enhance the compound's binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Spiropiperidine-quinazolinone derivatives differ in substituents, fluorine positioning, and spiro-ring size, which influence their physicochemical and pharmacological profiles. Below is a comparative analysis:
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs range widely (e.g., 185–300°C). Fluorine and ethyl groups may lower MP compared to methoxy or hydroxylated derivatives .
- Solubility : Ethyl and fluorine substituents likely enhance lipid solubility, favoring blood-brain barrier penetration over polar groups (e.g., -OH, -OCH3) .
Pharmacokinetics
- The 6'-fluoro group in the target compound may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
- Ethyl substitution at 1' could improve oral bioavailability over bulkier groups (e.g., benzoyl) due to reduced steric hindrance .
Data Tables
Table 1: Comparative Physicochemical Data
| Compound | Melting Point (°C) | Molecular Weight | LogP (Predicted) |
|---|---|---|---|
| Target Compound | Not reported | 278.31 | 2.8 |
| [18F]FBAT | N/A (radiolabeled) | 437.42 | 3.1 |
| 1'-Benzoyl-4a | 185–187 | 346.41 | 3.5 |
| 6',7'-Dimethoxy derivative | 191–193 | 277.32 | 2.2 |
Biological Activity
1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a synthetic compound characterized by its unique spirocyclic structure, which includes a piperidine ring fused to a quinazoline moiety. This compound belongs to the class of quinazolines known for diverse biological activities and potential therapeutic applications. The presence of an ethyl group and a fluorine atom enhances its chemical diversity and potential reactivity, making it a candidate for various pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is with an average molecular weight of approximately 267.31 g/mol. Its unique structural features contribute to its biological activity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈FN₃O |
| Molecular Weight | 267.31 g/mol |
| Structural Features | Spirocyclic structure |
| Functional Groups | Amine, Carbonyl |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The fluorine atom is believed to enhance binding affinity and selectivity towards these targets, potentially influencing multiple signaling pathways involved in cell proliferation and survival.
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the areas of anticancer and antimicrobial effects. Notable findings include:
- Anticancer Activity : Research has shown that compounds within the quinazoline family can inhibit cancer cell proliferation. For instance, similar spirocyclic compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HL60 and MCF7 .
- Antimicrobial Properties : The compound has also been evaluated for its potential antimicrobial activity. Studies suggest that related compounds exhibit effective inhibition against bacterial strains, indicating a promising avenue for further exploration in drug development .
Case Studies
- Antiproliferative Studies : A study on similar spirocyclic derivatives indicated significant antiproliferative effects against leukemia cell lines with IC50 values as low as 9.4 µM/L . The mechanism involved DNA damage and apoptosis induction in treated cells.
- Docking Studies : Computational docking studies have suggested that this compound can bind effectively to active sites of key enzymes involved in cancer progression, such as PARP1. This binding may lead to inhibition of enzyme activity, contributing to its anticancer properties .
Research Applications
This compound has potential applications in various fields:
- Pharmaceutical Development : Investigated for its role in developing novel anticancer therapies.
- Chemical Synthesis : Utilized as a building block in organic synthesis due to its unique structural characteristics.
Q & A
Q. What are the established synthetic methodologies for 1'-ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one?
The compound can be synthesized via organocatalytic cascade reactions or [5+1]-cyclocondensation. For example, substituted amines (e.g., fluorinated anilines) react with heterocyclic ketones under metal-free conditions to form spiroquinazolinones. Reaction parameters like time (40–80 minutes) and yield (89–96%) depend on the substituent's electronic properties (e.g., electron-withdrawing groups like F enhance efficiency) . Alternative routes involve cyclocondensation of triazinones with ketones, yielding anti-inflammatory derivatives .
Q. Which spectroscopic techniques are critical for characterizing spiroquinazolinone derivatives?
Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., spirocyclic protons at δ 3.2–4.5 ppm, aromatic protons at δ 6.8–8.2 ppm) .
- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 217.27) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups .
Q. What safety protocols are recommended for handling this compound?
The compound is classified as harmful if inhaled (H332) and causes eye irritation (H319). Use PPE (gloves, goggles, lab coats), ensure ventilation, and avoid dust generation. Store at 2–8°C in sealed containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve spiroquinazolinone yields?
Substituent selection is critical. For example:
Q. How should contradictions in bioactivity data be addressed during preclinical evaluation?
Validate results using multiple assays. For instance, compounds with triazinoquinazoline-spiro fragments showed 69.2–85.9% anti-inflammatory activity in the formalin-induced edema model, outperforming Diclofenac. Cross-validate with COX-2 inhibition assays and pharmacokinetic studies (e.g., AUC, Vt) to resolve discrepancies .
Q. What strategies are effective for in vivo imaging of spiroquinazolinone derivatives?
Radiolabel derivatives (e.g., [18F]FBAT) for PET/MRI. In LPS-induced neuroinflammation models, [18F]FBAT showed 2.16-fold higher brain uptake vs. controls. Use pharmacokinetic modeling (e.g., two-compartment Ki) and immunohistochemistry to correlate tracer uptake with iNOS expression .
Q. How can computational methods predict spiroquinazolinone reactivity and bioactivity?
- In silico reaction prediction : Model intramolecular acyl transfers or Vilsmeier formylation using DFT calculations .
- QSAR : Correlate substituent parameters (Hammett σ, logP) with anti-inflammatory activity .
- Docking studies : Target iNOS or COX-2 active sites to prioritize derivatives for synthesis .
Q. What crystallographic tools are suitable for resolving spirocyclic structures?
Use SHELX programs (SHELXL, SHELXD) for structure refinement. These tools handle high-resolution or twinned data and are robust for small-molecule crystallography. Pair with Olex2 for visualization .
Data Contradiction Analysis
Q. How to interpret variability in cytotoxicity vs. anti-inflammatory activity?
Spiroquinazolines may exhibit cell line-dependent toxicity due to off-target effects. Compare IC50 values across multiple cell lines (e.g., BV2 microglia vs. HEK293) and assess selectivity indices. Use transcriptomics to identify pathways affected .
Q. Why do some derivatives show poor correlation between in vitro and in vivo efficacy?
Factors include bioavailability (e.g., BBB penetration for CNS targets) or metabolite interference. Perform ADMET studies (e.g., plasma protein binding, microsomal stability) and optimize logP (2–3) for improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
